4-(7-Methyl-[1,2,4]triazolo[4,3-a]pyrimidin-5-yl)piperazine-1-carbaldehyde

Epigenetics PRMT3 Chemical Probe

The compound 4-(7-Methyl-[1,2,4]triazolo[4,3-a]pyrimidin-5-yl)piperazine-1-carbaldehyde is a heterocyclic small molecule featuring a [1,2,4]triazolo[4,3-a]pyrimidine core substituted with a 7-methyl group and an N-formylpiperazine moiety. It is commercially available as a screening compound with a typical purity of ≥95%.

Molecular Formula C11H14N6O
Molecular Weight 246.274
CAS No. 924829-03-8
Cat. No. B2953280
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(7-Methyl-[1,2,4]triazolo[4,3-a]pyrimidin-5-yl)piperazine-1-carbaldehyde
CAS924829-03-8
Molecular FormulaC11H14N6O
Molecular Weight246.274
Structural Identifiers
SMILESCC1=NC2=NN=CN2C(=C1)N3CCN(CC3)C=O
InChIInChI=1S/C11H14N6O/c1-9-6-10(17-7-12-14-11(17)13-9)16-4-2-15(8-18)3-5-16/h6-8H,2-5H2,1H3
InChIKeyFIBNIBNWYODOOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(7-Methyl-[1,2,4]triazolo[4,3-a]pyrimidin-5-yl)piperazine-1-carbaldehyde (CAS 924829-03-8): A PRMT3-Targeted Chemical Probe for Epigenetic Research


The compound 4-(7-Methyl-[1,2,4]triazolo[4,3-a]pyrimidin-5-yl)piperazine-1-carbaldehyde is a heterocyclic small molecule featuring a [1,2,4]triazolo[4,3-a]pyrimidine core substituted with a 7-methyl group and an N-formylpiperazine moiety. It is commercially available as a screening compound with a typical purity of ≥95% . Its molecular formula is C11H14N6O and it has a molecular weight of 246.27 g/mol . The compound is primarily utilized in early-stage drug discovery as a tool for investigating protein methyltransferase 3 (PRMT3) biology, based on its demonstrated binding affinity [1].

Why Close Analogs of 4-(7-Methyl-[1,2,4]triazolo[4,3-a]pyrimidin-5-yl)piperazine-1-carbaldehyde Cannot Be Directly Substituted


The presence of the N-formylpiperazine moiety at the 5-position of the [1,2,4]triazolo[4,3-a]pyrimidine scaffold is a critical structural feature that distinguishes this compound from simpler analogs. Unlike 7-Methyl-5-(piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrimidine (CAS 2097973-37-8), which possesses a free piperazine group, the carbaldehyde functionality significantly alters the compound's hydrogen-bonding capacity, electronic distribution, and metabolic stability profile [1]. This functional group is known to influence target engagement and clearance pathways, meaning that unsubstituted piperazine analogs are not reliable surrogates for biological or pharmacological studies focused on this specific chemotype. Direct substitution without accounting for these critical physicochemical differences can lead to invalid experimental outcomes and wasted resources [2].

Quantifiable Differentiation Evidence for 4-(7-Methyl-[1,2,4]triazolo[4,3-a]pyrimidin-5-yl)piperazine-1-carbaldehyde


PRMT3 Binding Affinity of 4-(7-Methyl-[1,2,4]triazolo[4,3-a]pyrimidin-5-yl)piperazine-1-carbaldehyde in a Cellular Thermal Shift Assay

This compound is the only member of its immediate sub-class to have a publicly documented binding affinity for the human protein arginine methyltransferase 3 (PRMT3) methyltransferase domain. In a cellular thermal shift assay using ePL-tagged human PRMT3 (residues 211-531) expressed in HEK293 cells, the compound exhibited a binding affinity with an EC50 of 1.30E+3 nM [1]. The N-formylpiperazine group is hypothesized to be a key pharmacophoric element for this interaction, distinguishing its activity profile from the general class of triazolopyrimidines which are more commonly associated with kinase inhibition [2]. No comparable PRMT3 binding data is available for the 7-methyl-5-(piperazin-1-yl) analog (CAS 2097973-37-8) or other closely related in-class candidates.

Epigenetics PRMT3 Chemical Probe

High-Impact Application Scenarios for 4-(7-Methyl-[1,2,4]triazolo[4,3-a]pyrimidin-5-yl)piperazine-1-carbaldehyde Based on Evidence


Target Identification and Validation for Type I PRMT Enzymes

The documented binding to the PRMT3 methyltransferase domain [1] positions this compound as a critical tool for chemical biology studies aimed at dissecting the role of PRMT3 in epigenetic regulation. Researchers developing isoform-selective PRMT probes can utilize this compound's scaffold to investigate structure-activity relationships (SAR) around the N-formylpiperazine vector, an area where its closest analogs lack characterized target engagement [2].

Design of Negative Control Compounds for Kinase-Screening Libraries

While many triazolopyrimidines are known kinase inhibitors, this compound's unique physical interaction with a methyltransferase, as shown in thermal shift assays [1], makes it highly valuable as an alternative starting point or negative control. It can be used to decouple kinase-driven phenotypes from methyltransferase-driven ones in cell-based assays, providing superior mechanistic resolution compared to using general-purpose DMSO controls [2].

Medicinal Chemistry Hit-to-Lead Optimization for Epigenetic Targets

The blend of a characterized binding EC50 to PRMT3 (1.30E+3 nM) [1] and the synthetic tractability afforded by the carbaldehyde functional group makes this commercial compound a structurally enabling hit. Unlike the unsubstituted piperazine analog [2], the formyl group serves as a direct handle for reductive amination, amide coupling, or Grignard additions, enabling rapid parallel synthesis of focused libraries for early ADME and potency optimization.

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